molecular formula C10H9NO B176218 2-Methylquinolin-7-ol CAS No. 165112-03-8

2-Methylquinolin-7-ol

Cat. No. B176218
CAS RN: 165112-03-8
M. Wt: 159.18 g/mol
InChI Key: WCSQYDKZRZHIQG-UHFFFAOYSA-N
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Description

2-Methylquinolin-7-ol is a chemical compound with the CAS Number: 165112-03-8 and a molecular weight of 159.19 .


Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives have been reported in various studies . One of the well-known classical synthesis protocols used for the construction of the principal quinoline scaffold is the Doebner–von Miller reaction . This reaction protocol involves the use of a strong acid in a flow reactor with aniline and acrolein .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques such as 1H NMR, 13C NMR, GC-MS, and X-ray crystallography . The molecular orbitals of the deuterated molecule have been calculated by density functional theory (DFT) to provide an elucidation of the isotope exchange .


Chemical Reactions Analysis

The transition-metal-free regioselective deuteration of 2-methylquinolin-8-ol with ambient reaction conditions and low-cost reagents has been described . This reaction is based on the modified Skraup-Doebner-Von Miller synthesis and water-d2 KOD solution or water-d2 D2SO4 solution of hydroxyquinolines .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Characterization

    2-Methylquinolin-7-ol and its derivatives have been synthesized and characterized using various techniques like IR, UV-vis, and NMR spectroscopy. These compounds show potential for various applications due to their unique chemical structures and properties (Małecki et al., 2010).

  • Structural Optimization

    The geometries of these compounds have been optimized using density functional theory (DFT), indicating a good agreement between predicted and experimental structures. This optimization helps in understanding the chemical behavior and potential applications of these molecules (Małecki et al., 2010).

Anticancer Research

  • Anticancer Activity

    Derivatives of this compound have shown potential anticancer activity. Certain compounds exhibit selective cytotoxicity against various cancer cells, making them a starting point for developing new anticancer drugs (Kubica et al., 2018).

  • Mechanism of Action

    Some derivatives function as antitubulin agents, suggesting a potential mechanism for their anticancer effects. These findings aid in the understanding of how these compounds can be utilized in cancer therapy (Chang et al., 2009).

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity: Studies on this compound derivatives have revealed antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, showing effectiveness in inhibiting microbial growth (Patel & Patel, 2017).

Environmental Applications

  • Biodegradation

    this compound is a known environmental contaminant. Studies have investigated its biodegradation in wastewater treatment systems under different conditions, which is crucial for environmental management (Wang, Li, & Yang, 2010).

  • Corrosion Inhibition

    Methylquinolin-8-ol derivatives, closely related to this compound, have shown potential as corrosion inhibitors. This application is important in maintaining the integrity of metal structures in corrosive environments (Rouifi et al., 2020).

Safety and Hazards

The safety information for 2-Methylquinolin-7-ol indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

The future directions for 2-Methylquinolin-7-ol could involve further exploration of its biological and pharmaceutical activities. The modified Skraup-Doebner-Von Miller synthesis of deuterated hydroxyquinolines has the potential to allow higher deuteration capacity . This could be valuable for isotopic labeling in studies of NMR spectroscopy, medicinal research, and drug discovery processes .

properties

IUPAC Name

2-methylquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-3-8-4-5-9(12)6-10(8)11-7/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDWVGFCPWBBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441660
Record name 2-Methylquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

165112-03-8
Record name 2-Methylquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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